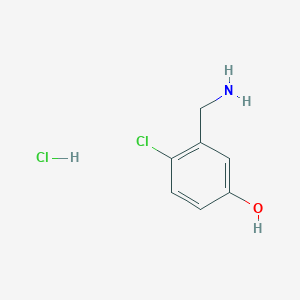

3-(Aminomethyl)-4-chlorophenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aminomethyl compounds are often used as pharmaceutical intermediates . They are derivatives of benzylamine and benzamidine, which are found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .

Synthesis Analysis

The synthesis of aminomethyl compounds often involves reactions with other compounds. For example, methyl 3-(aminomethyl)benzoate hydrochloride is synthesized using a well-formed procedure . Another compound, (3-Aminomethyl)phenylboronic acid hydrochloride, is known to serve as a versatile reagent for compound synthesis .Molecular Structure Analysis

The molecular structure of aminomethyl compounds can be complex. For example, (3-Aminomethyl)phenylboronic acid hydrochloride has a molecular weight of 187.43 . Another compound, 3-(Aminomethyl)benzoic acid hydrochloride, has a molecular formula of C8H10ClNO2 .Chemical Reactions Analysis

Amines, including aminomethyl compounds, are known to react with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions to form alkenes .Physical And Chemical Properties Analysis

Aminomethyl compounds, like other amines, act as weak organic bases . They can react with acids to form salts soluble in water .Applications De Recherche Scientifique

- Application : 3-(Aminomethyl)-4-chlorophenol hydrochloride serves as an intermediate in Suzuki-Miyaura reactions. Its boronic acid functionality enables efficient coupling with other organic substrates, leading to diverse product formation .

- Application : 3-(Aminomethyl)-4-chlorophenol hydrochloride, specifically its fluorinated analog (3-fluoro-4-hydroxybenzeneboronic acid), acts as a catalyst in these reactions. It facilitates the conversion of carboxylic acids into amides and esters .

- Application : This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its boronic acid moiety allows for versatile functionalization and subsequent elaboration into drug candidates .

- Application : Researchers have explored 3-(Aminomethyl)-4-chlorophenol hydrochloride as a component in boronic acid-based sensors. These sensors can detect glucose levels, environmental pollutants, and other analytes .

- Application : Incorporating 3-(Aminomethyl)-4-chlorophenol hydrochloride into polymer structures can lead to materials with specific properties, such as stimuli-responsive behavior or enhanced binding affinity for certain substrates .

Suzuki-Miyaura Reactions

Catalyst for Amidation and Esterification

Intermediates in Drug Synthesis

Boronic Acid-Based Sensors

Materials Science and Polymer Chemistry

Organic Synthesis and Ligand Design

Mécanisme D'action

Target of Action

The primary target of 3-(Aminomethyl)-4-chlorophenol hydrochloride is Leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis, having two catalytic sites: an aminoacylation site, which charges tRNALeu with leucine, and an editing or proof-reading site that hydrolyzes incorrectly charged tRNALeu .

Mode of Action

The compound interacts with its target, LeuRS, by introducing various substituents onto the aromatic ring of the 3-aminomethyl benzoxaborole scaffold . This interaction leads to the inhibition of LeuRS, thereby affecting protein synthesis .

Biochemical Pathways

The inhibition of LeuRS disrupts the protein synthesis pathway, which is a critical metabolic pathway in the cell . This pathway involves a series of chemical reactions that start with a substrate and finish with an end product, in this case, a protein . The disruption of this pathway can have significant downstream effects, including the inhibition of cell growth and proliferation.

Result of Action

The result of the compound’s action is the inhibition of protein synthesis, leading to the potential arrest of cell growth and proliferation . This effect is particularly relevant in the context of bacterial cells, where the compound could potentially be used as an antimicrobial agent .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(aminomethyl)-4-chlorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTUXBRKXFDNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-4-chlorophenol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2946215.png)

amine](/img/structure/B2946218.png)

![3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2946220.png)

![1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline](/img/structure/B2946226.png)

![N-(4-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946229.png)

![3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2946231.png)

![N-(2,4-dichlorobenzyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2946232.png)

![N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide](/img/structure/B2946233.png)